
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyridazine derivative with a fluorophenyl group, a trifluoromethylbenzyl group, and an ethyl carboxylate group. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms), and they have been studied for various biological activities . The fluorophenyl and trifluoromethyl groups are common in medicinal chemistry due to their ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the benzylic position is often reactive and can undergo reactions like free radical bromination and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of derivatives related to the specified compound involves complex chemical reactions aiming to explore their potential biological activities. For example, the study on the synthesis of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids discusses the preparation of a versatile intermediate from which a number of derivatives were synthesized, hinting at a methodology that could be applied to similar compounds for evaluating their in vitro biological activity (Ziegler et al., 1988).
Chemical Reactions and Product Formation
Research into transformations of enaminones to imidazolone derivatives presents a complex chemical pathway that results in the formation of various derivatives, showcasing the chemical flexibility and potential reactivity pathways that could be relevant to the compound (Bezenšek et al., 2012).
Potential Applications in Herbicidal Activities
The exploration of trifluoromethyl-promoted functional derivatives for potential monocotyledonous inhibitors demonstrates the agricultural application of such compounds, suggesting that similar structures could be investigated for herbicidal activities (Wu et al., 2006).
Antimicrobial Activity
Studies on the antimicrobial activity of synthesized compounds reveal that certain derivatives exhibit promising antibacterial and antifungal properties, indicating potential medical and pharmaceutical applications (Sarvaiya et al., 2019).
Synthesis Techniques and Characterization
Research into the synthesis and characterization of model compounds provides insights into the methods used for creating and analyzing compounds with specific structures, potentially applicable to the synthesis and study of the specified compound (Mure et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-4-3-5-14(10-13)21(23,24)25)11-18(28)27(26-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGSHNIUDSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2689087.png)
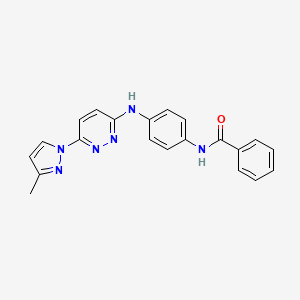
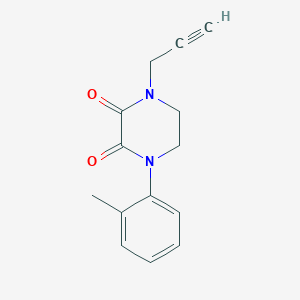
![rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B2689093.png)
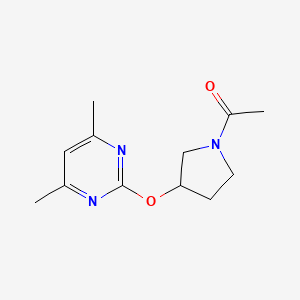
![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)
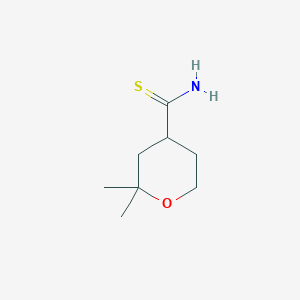
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)

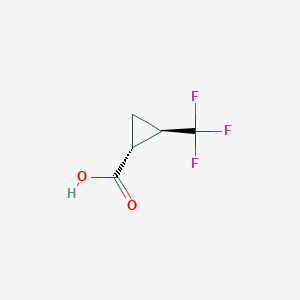
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2689105.png)
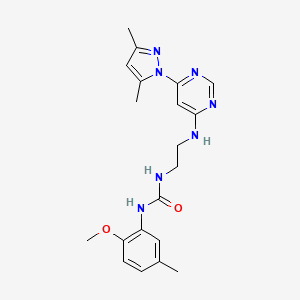
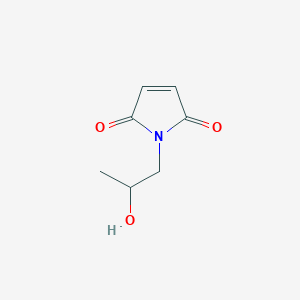
![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)
